7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a chemical compound classified as a brominated derivative of dihydroisoquinolinone. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The compound's molecular formula is , and it has a molecular weight of 254.12 g/mol .
This compound is synthesized primarily through the bromination of 1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, which serves as the precursor. The classification of this compound falls under heterocyclic compounds, specifically isoquinolines, which are known for their diverse range of pharmacological properties .
The synthesis of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the following steps:
These methods have shown to yield good quantities of the desired brominated product with minimal side reactions.
The molecular structure of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one features a bicyclic isoquinoline framework with a bromine atom substituent at the 7-position. The compound exhibits both aromatic and aliphatic characteristics due to its fused ring system.
Key structural data include:
The reactivity of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can be explored through various chemical transformations:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism by which 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one exerts its biological effects is not fully elucidated but can be inferred from its structural properties:
The physical properties of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one include:
Chemical properties include:
These properties are crucial for determining handling procedures and potential applications in research.
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has several potential applications in scientific research:
The construction of the isoquinolinone core in 7-bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (CAS 1935607-73-0) employs sequential cyclization and functionalization steps. The synthesis typically initiates with the formation of the dihydroisoquinolin-3-one scaffold through acid-catalyzed intramolecular cyclization. Research demonstrates that substituted benzamide precursors undergo ring closure under acidic conditions, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane effectively promoting cyclization at ambient temperatures. This method achieves quantitative yields in model substrates by activating the amide carbonyl for electrophilic aromatic substitution [9].
Bivalent inhibitor syntheses leverage methylisoquinolinone warheads as key intermediates. As evidenced in BET bromodomain inhibitor development, 4-phenyl-2-methylisoquinolinone derivatives undergo strategic modifications at the 3- and 6-positions to enhance binding affinity. These intermediates are subsequently tethered via polyethylene glycol linkers, enabling simultaneous engagement of two bromodomain binding sites. The cyclization efficiency is crucial, as imperfect ring formation diminishes downstream biological activity [5].
Table 1: Cyclization Efficiency in Isoquinolinone Synthesis
Precursor Type | Acid Catalyst | Temperature | Yield (%) |
---|---|---|---|
N-Cyclohexyl benzamide | Trifluoroacetic acid | Ambient | Quantitative |
N-Benzyl benzamide | 4M HCl (50 equiv) | Ambient | 72–96 |
N-Aryl benzamide | 4M HCl (excess) | Ambient | 60–90 |
Bromination is strategically performed at the C7 position of the isoquinoline scaffold to direct subsequent synthetic modifications. Electrophilic aromatic bromination using N-bromosuccinimide (NBS) on pre-formed 1,2-dihydroisoquinolin-3-ones enables regioselective functionalization. This position leverages the inherent electron density distribution of the heterocycle, with bromination occurring para to the lactam nitrogen. The bromo substituent serves as a handle for cross-coupling reactions in pharmaceutical applications, enhancing the compound’s utility as a synthetic intermediate [1] [6].
Dimethylation at the N1 position employs alkylation agents like methyl iodide under basic conditions. Quaternary ammonium salt formation is confirmed through characteristic NMR shifts in the final product (C₁₁H₁₂BrNO, MW 254.12). This modification increases steric bulk and electron donation, significantly influencing the compound’s binding affinity in bromodomain interactions. The geminal dimethyl group also imparts conformational rigidity, reducing rotational freedom around the nitrogen center and enhancing target selectivity [2] [3].
Table 2: Properties of Brominated Dihydroisoquinolinone Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | 1935607-73-0 | C₁₁H₁₂BrNO | 254.12 |
7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | 1784426-29-4 | C₁₁H₁₂BrNO | 254.12 |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one | 943751-93-7 | C₉H₈BrNO | 226.07 |
The acid sensitivity of the dihydroisoquinolinone core necessitates judicious protecting group selection during multi-step syntheses. Tert-butoxycarbonyl (Boc) groups demonstrate superior compatibility for amine protection in precursor molecules, as they resist nucleophilic attack and maintain lactam stability during cyclization. Comparative studies reveal that acid-labile groups like Boc are selectively removed under mild acidic conditions (e.g., 20% TFA in dichloromethane) without decomposing the isoquinolinone ring [9].
Carboxylate functionalities in advanced intermediates require orthogonal protection. Methyl esters are preferred over ethyl analogs due to their resistance to nucleophilic degradation during bromination. Following cyclization, ester deprotection with lithium hydroxide enables amide bond formation without compromising the bromine substituent. This strategy is critical for synthesizing bivalent inhibitors where linker attachment follows core assembly [5].
Transition metal catalysis significantly improves the efficiency of isoquinolinone syntheses. Rhodium(III)-catalyzed C-H activation of benzamides enables annulation with alkynes, constructing the core with atom economy. This method circumvents traditional halogenation steps and achieves yields exceeding 80% with low catalyst loading (2 mol%) [9]. Copper-catalyzed cyclization of β-keto esters with halobenzamides provides an alternative route, particularly valuable for brominated derivatives where electrophilic bromination might lack regioselectivity [9].
Bivalent inhibitor synthesis employs gold(I) catalysts for alkyne hydroamination during linker attachment. This method achieves chemoselectivity by avoiding nucleophilic sites on the isoquinolinone. Catalyst optimization studies indicate that JohnPhosAu(MeCN)SbF₆ increases reaction rates by 15-fold compared to palladium alternatives, while maintaining the integrity of acid-sensitive functional groups [5].
Table 3: Catalytic Performance in Core Assembly and Functionalization
Reaction Type | Catalyst System | Temperature (°C) | Yield (%) | Selectivity |
---|---|---|---|---|
Rhodium(III)-catalyzed annulation | [Cp*RhCl₂]₂ (2 mol%) | 100 | 85 | >20:1 C7 regioisomer |
Copper-mediated cyclization | CuI (10 mol%)/1,10-phenanthroline | 120 | 78 | N/A |
Gold(I)-catalyzed linker attachment | JohnPhosAu(MeCN)SbF₆ (5 mol%) | 60 | 92 | >99% functional group tolerance |
Recent advances demonstrate that boric acid-mediated tandem reactions enable one-pot cyclization and dimethylation. This method utilizes pinacolborane to reduce imine intermediates in situ, followed by nucleophilic methylation. This cascade process reduces purification steps and increases overall yield to 74% while maintaining the integrity of the bromo substituent [5] [9]. These catalytic innovations address historical challenges in isoquinolinone synthesis, providing pharmaceutical developers with efficient routes to structurally complex analogs.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: